molecular formula C10H18O2 B6205254 3-oxaspiro[5.5]undecan-9-ol CAS No. 2768327-27-9

3-oxaspiro[5.5]undecan-9-ol

Katalognummer: B6205254
CAS-Nummer: 2768327-27-9
Molekulargewicht: 170.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-oxaspiro[5.5]undecan-9-ol, also known as 3-OSU, is a naturally occurring organic compound that has been studied extensively for its potential applications in the field of chemistry and medicine. 3-OSU is a cyclic ether compound with a molecular weight of 154.24 g/mol, and a melting point of -50°C. It is a colourless liquid with a faint odour and is soluble in water. 3-OSU is a member of the spiro-oxane family of compounds, which have been studied for their potential applications in drug discovery and development.

Wirkmechanismus

The mechanism of action of 3-oxaspiro[5.5]undecan-9-ol is not fully understood. However, it is believed to be involved in a variety of biochemical and physiological processes. It has been proposed that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds such as prostaglandins and leukotrienes. This compound may also act as a ligand for certain nuclear receptors, such as the estrogen receptor, which has been linked to the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully elucidated. However, it has been proposed that this compound may have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been suggested that this compound may have neuroprotective and antioxidant effects.

Vorteile Und Einschränkungen Für Laborexperimente

3-oxaspiro[5.5]undecan-9-ol is a relatively stable compound and is easy to synthesize in the laboratory. It is also relatively non-toxic and has low toxicity in animal models. However, this compound may be difficult to purify and may require the use of chromatography techniques. Additionally, this compound is a relatively small molecule and may not be suitable for the synthesis of larger molecules.

Zukünftige Richtungen

The potential applications of 3-oxaspiro[5.5]undecan-9-ol are still being explored. Future research should focus on the biochemical and physiological effects of this compound and its potential therapeutic applications. Additionally, further research should be conducted to better understand the mechanism of action of this compound and its potential interactions with other compounds. Other potential future directions include the development of more efficient synthesis methods and the study of the structure-activity relationships of this compound.

Synthesemethoden

3-oxaspiro[5.5]undecan-9-ol can be synthesized via a variety of methods, including the use of a Grignard reaction, a hydrolysis reaction, and a Wittig reaction. In the Grignard reaction, an aldehyde is reacted with an alkyl halide to produce the desired this compound product. In the hydrolysis reaction, an alcohol is reacted with an acid catalyst to produce this compound. In the Wittig reaction, a phosphonium salt is reacted with an alkene to produce this compound.

Wissenschaftliche Forschungsanwendungen

3-oxaspiro[5.5]undecan-9-ol has been studied extensively for its potential applications in the field of chemistry and medicine. It has been used as a model compound for the study of the structure and reactivity of spiro-oxanes. It has also been studied for its potential applications in drug discovery and development. This compound has been used as an intermediate in the synthesis of a variety of compounds, including antibiotics, antivirals, and anti-cancer drugs.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxaspiro[5.5]undecan-9-ol involves the formation of a spirocyclic ring system through a cyclization reaction. The starting material for this synthesis is a linear precursor containing a ketone and an alcohol functional group. The ketone group will be used to form the spirocyclic ring, while the alcohol group will be protected during the reaction to prevent unwanted side reactions. The protected alcohol group will then be deprotected to yield the final product.", "Starting Materials": [ "1-decanol", "2-butanone", "p-toluenesulfonic acid", "triethylamine", "dichloromethane", "sodium bicarbonate", "magnesium sulfate", "methanol", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "1. Protection of the alcohol group in 1-decanol using acetic anhydride and triethylamine to yield 1-acetoxydecane.", "2. Reaction of 1-acetoxydecane with 2-butanone in the presence of p-toluenesulfonic acid as a catalyst to form the spirocyclic ring system and yield the protected product.", "3. Deprotection of the alcohol group using hydrochloric acid in methanol to yield the final product, 3-oxaspiro[5.5]undecan-9-ol.", "4. Purification of the final product using dichloromethane and sodium bicarbonate, followed by drying over magnesium sulfate and recrystallization from methanol." ] }

2768327-27-9

Molekularformel

C10H18O2

Molekulargewicht

170.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.